Sns-314

Content Navigation

CAS Number

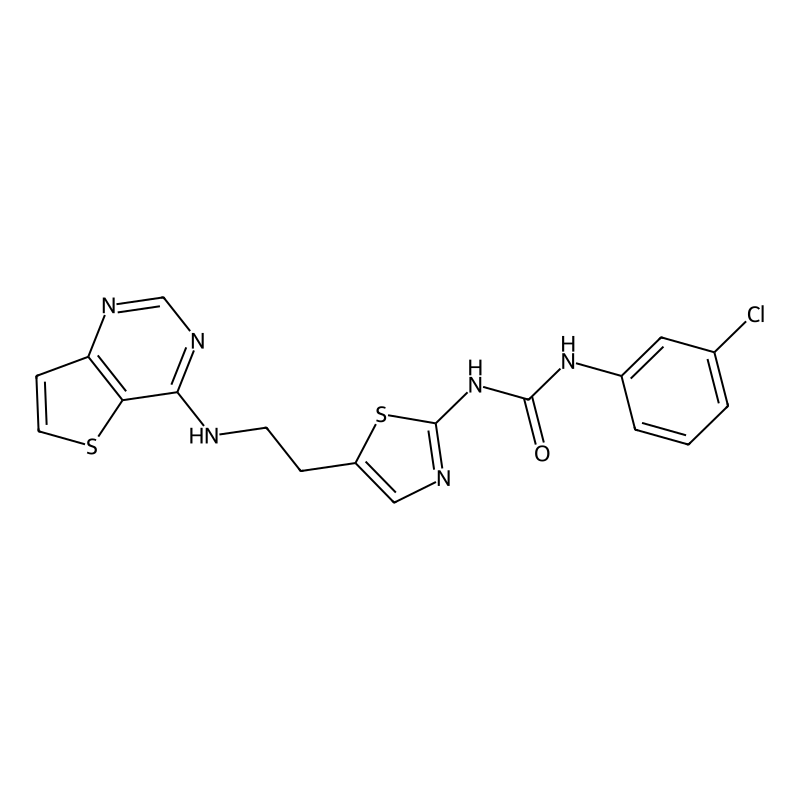

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

SNS-314 Aurora kinase inhibitor mechanism of action

Mechanism of Action: Disrupting Mitosis

SNS-314 is a small molecule ATP-competitive inhibitor that selectively targets Aurora kinases A, B, and C, which are essential serine/threonine kinases regulating cell division [1] [2].

- Role of Aurora Kinases: During mitosis, Aurora A controls centrosome maturation and formation of the mitotic spindle, while Aurora B ensures correct chromosome alignment and cytokinesis [1] [3]. Aurora C is thought to share functional overlap with Aurora B [3].

- Consequence of Inhibition: Proliferating cells treated with this compound bypass the mitotic spindle checkpoint and fail to undergo cytokinesis. This leads to multiple rounds of endoreduplication (DNA replication without cell division), resulting in cells with enlarged nuclei and multiple copies of DNA, ultimately triggering cell death [1] [4].

- Therapeutic Rationale: Since most normal cells are not actively dividing, this compound is expected to selectively affect highly proliferative tumor tissues that frequently overexpress Aurora kinases [1].

Quantitative Biochemical & Cellular Profiling

This compound demonstrates potent inhibition against all three Aurora kinase isoforms. The table below summarizes its key biochemical and cellular activity data.

| Parameter | Details | Source |

|---|---|---|

| Biochemical IC₅₀ | Aurora A: 9 nM; Aurora B: 31 nM; Aurora C: 3 nM [5] | [5] |

| Selectivity | Selective for Aurora kinases; less potent against Trk A/B, Flt4, Fms, Axl, c-Raf, DDR2 [5] | [5] |

| Cellular Anti-proliferative Activity | IC₅₀ of ~125 nM in HCT116 colorectal carcinoma cells (48-hour incubation) [5] | [5] |

| Key Cellular Biomarkers | • Reduction in phosphorylated Histone H3 (pHH3), indicating Aurora B inhibition. • Increased caspase-3 cleavage, indicating apoptosis. • Appearance of cells with increased nuclear size (polyploidy) [2]. | [2] |

Key Experimental Models and Protocols

In Vitro Kinase Assay

This protocol measures the direct inhibition of Aurora kinase enzymatic activity by this compound [5].

- 1. Expression & Purification: The kinase domain of human Aurora A (amino acids 107-403) is expressed in E. coli and purified.

- 2. Assay Setup: Compounds are serially diluted in DMSO and then diluted in assay buffer (e.g., Tris HCl pH 7.2, MgCl₂, BSA). The kinase and a fluorescent-labeled peptide substrate (e.g., FAM-PKAtide) are added.

- 3. Reaction Initiation & Incubation: The kinase reaction is started by adding ATP and incubated at 21°C for 25 minutes.

- 4. Detection & Analysis: Phosphorylation of the substrate is detected using a fluorescence polarization readout. The percent relative enzymatic activity is calculated, and IC₅₀ values are generated using a sigmoidal dose-response curve-fit in software such as GraphPad Prism.

Cell-Based Viability and Apoptosis Assay

This protocol evaluates the anti-proliferative and cytotoxic effects of this compound in cultured cancer cells [5].

- 1. Cell Culture: HCT116 human colon carcinoma cells (with intact or depleted p53) are seeded in 96-well plates.

- 2. Compound Treatment: A serial dilution of this compound is applied to the cells. For combination studies, it can be dosed concurrently or sequentially with other chemotherapeutic agents.

- 3. Incubation: Cells are incubated with the inhibitor for a defined period (e.g., 48-72 hours).

- 4. Endpoint Measurement:

- Viability: Measured using assays like CellTiter-Blue, which measures metabolic activity.

- Cytotoxicity: Determined using CellTiter-Glo, which quantifies intracellular ATP levels.

- Apoptosis: Measured using the caspase-Glo 3/7 system, which quantifies caspase-3/7 activity.

Experimental Workflow for Cell-Based Analysis

The following diagram illustrates a generalized workflow for conducting and analyzing cell-based experiments with this compound:

Research Implications and Combination Strategies

Research indicates that this compound has broad therapeutic potential, particularly in combination with other agents [4].

- Schedule-Dependent Synergy: While concurrent administration with various chemotherapeutics (e.g., gemcitabine, 5-FU, carboplatin) often shows additive effects, sequential administration of this compound followed by microtubule-targeting agents like docetaxel or vincristine demonstrates strong synergistic anti-proliferative effects [4].

- Proposed Mechanism: Aurora inhibition by this compound bypasses the spindle assembly checkpoint and prevents cytokinesis, leading to polyploid cells. These genomically unstable cells are then primed for enhanced mitotic catastrophe and cell death upon subsequent challenge with a spindle toxin [4].

- In Vivo Validation: This synergy has been validated in HCT116 xenograft models, where this compound potentiated the antitumor activity of docetaxel [4].

Clinical Development Status

This compound entered Phase 1 clinical trials for patients with advanced solid tumors. The trial has been completed, and no further development has been reported in the searched literature, indicating that its clinical development may have been halted [1] [5].

References

- 1. - SNS : Uses, Interactions, 314 | DrugBank Online Mechanism of Action [go.drugbank.com]

- 2. - SNS , a pan- 314 , shows potent anti-tumor... Aurora kinase inhibitor [link.springer.com]

- 3. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Aurora - kinase shows broad therapeutic... inhibitor SNS 314 [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Aurora Kinase inhibitor - Selleck Chemicals [selleckchem.com]

Mechanism of Action and Cellular Effects

SNS-314 targets the Aurora kinase family of serine/threonine kinases, which are crucial regulators of mitosis (cell division) [1] [2]. These kinases are frequently overexpressed in various human cancers, and their inhibition disrupts the uncontrolled proliferation of tumor cells [1] [3].

- Primary Targets: this compound is a pan-Aurora inhibitor, meaning it potently inhibits all three Aurora kinase isoforms (A, B, and C) [4] [2].

- Cellular Outcome: Treatment with this compound causes cells to bypass the mitotic spindle checkpoint and fail cytokinesis (the final step of cell division). This leads to repeated rounds of DNA duplication without cell division, a process known as endoreduplication, resulting in enlarged cells with massive DNA content and ultimately, cell death [2].

The following diagram illustrates the cellular mechanism of this compound action.

Preclinical Profile and Efficacy Data

The following table summarizes the key quantitative data from the preclinical studies of this compound.

| Parameter | Value | Context / Model |

|---|---|---|

| Biochemical IC₅₀ (Aurora A) | 9 nM [5] | In vitro kinase assay |

| Biochemical IC₅₀ (Aurora B) | 31 nM [5] | In vitro kinase assay |

| Biochemical IC₅₀ (Aurora C) | 3 nM [5] | In vitro kinase assay |

| In Vivo Efficacy | Significant tumor growth inhibition [4] | HCT-116 xenograft mouse models |

| Dosing Schedules | Effective under weekly, bi-weekly, and "5 days on/9 days off" regimens [4] | HCT-116 xenograft mouse models |

Key Experimental Protocols

For scientists interested in the foundational experiments, here is a summary of the key methodologies used to characterize this compound.

In Vitro Kinase Assay

This protocol was used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Aurora kinases [5].

- Kinase Source: Recombinant humanized mouse Aurora A (amino acids 107-403) expressed in E. coli [5].

- Procedure: Compounds were titrated in DMSO and diluted into an assay buffer containing the Aurora A enzyme and a fluorescent-labeled peptide substrate (FAM-PKAtide). The kinase reaction was initiated by adding ATP. After incubation, a binding solution was added to detect the phosphorylated product, and the signal was measured using a plate reader [5].

- Data Analysis: The percent relative enzymatic activity was calculated and plotted against the logarithm of the compound concentration. IC₅₀ values were generated using a sigmoidal dose-response curve fit in GraphPad Prism software [5].

In Vitro Cell Proliferation and Phenotypic Assay

This method assessed the anti-proliferative and mechanistic effects of this compound on cancer cells [5].

- Cell Line: HCT116 human colorectal carcinoma cells [5].

- Viability Measurement: Cells were treated with this compound, and viability was measured using the CellTiter-Blue assay, which measures metabolic activity. Cytotoxicity was specifically determined by measuring intracellular ATP levels using the CellTiter-Glo Luminescence assay [5].

- Apoptosis Measurement: Induction of apoptosis was quantified using the caspase-Glo 3/7 system, which measures caspase-3 and -7 activity [5].

- Phenotypic Evidence: Treated cells showed characteristics of Aurora kinase inhibition, including increased nuclear size (a result of endoreduplication) and elevated caspase-3 activity [4].

In Vivo Xenograft Model Protocol

This protocol evaluated the anti-tumor efficacy of this compound in a live animal model [5].

- Animal Model: HCT116 cells were injected subcutaneously into the flank of immunocompromised (nu/nu) mice to form tumors [5].

- Dosing: this compound was administered via intraperitoneal (i.p.) injection at doses up to 100 mg/kg under various schedules [4] [5].

- Pharmacodynamic Assessment: Tumor growth was monitored. To confirm target engagement, tumors from treated animals were analyzed for a reduction in phosphorylated Histone H3 levels, a specific marker of Aurora B kinase activity inhibition [4].

Clinical Development Status

According to the most current database information, this compound was investigated in a Phase I clinical trial (NCT00519662) for patients with advanced solid tumors [2] [5]. The drug successfully completed this phase, but its development was discontinued and it has not progressed to Phase II [6].

Important Research Considerations

- Off-Target Effects: One study suggested that this compound mesylate, similar to another pan-Aurora inhibitor Tozasertib, may also inhibit the kinase RIPK1, which is involved in a form of cell death called necroptosis [7]. This indicates that the cellular effects of this compound might not be solely due to Aurora kinase inhibition.

- Current Status: As a discontinued drug, this compound is no longer in clinical development. However, it remains a valuable tool compound for preclinical research on Aurora kinase biology [6] [2].

References

- 1. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]

- 4. This compound, a pan-Aurora kinase inhibitor, shows potent anti- ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 6. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 7. RIPK1-dependent cell death: a novel target of the Aurora ... [nature.com]

SNS-314 mitotic spindle checkpoint bypass

Drug Profile and Mechanism of Action

SNS-314 is a small molecule investigational drug with the chemical formula C₁₈H₁₅ClN₆OS₂ [1]. The table below summarizes its core characteristics.

| Attribute | Description |

|---|---|

| Drug Name | This compound (mesylate salt form also exists) [1] |

| Modality | Small Molecule [1] |

| Primary Target | Pan-Aurora Kinase Inhibitor (AURKA, AURKB, AURKC) [1] |

| Molecular Weight | 430.934 g/mol (Average) [1] |

| Chemical Name | 1-(3-chlorophenyl)-3-{5-[2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethyl]-1,3-thiazol-2-yl}urea [1] |

| Developmental Status | Investigational; has undergone Phase 1 clinical trials for advanced solid tumors [1] |

Aurora kinases are serine/threonine kinases that play critical but distinct roles in mitosis. Their frequent overexpression in cancers makes them promising therapeutic targets [1] [2] [3].

- Aurora A (AURKA): Regulates centrosome maturation, mitotic entry, and bipolar spindle assembly [2] [3].

- Aurora B (AURKB): As part of the Chromosomal Passenger Complex (CPC), it ensures correct chromosome attachment to the spindle and oversees cytokinesis [4] [3].

- Aurora C (AURKC): Functionally related to Aurora B, with a primary role in meiosis, but expressed in some cancers [1] [3].

This compound simultaneously inhibits all three isoforms. The following diagram illustrates the mechanistic pathway through which this compound inhibition leads to cell death.

This compound induces mitotic catastrophe by inhibiting Aurora kinases and bypassing critical cell cycle checkpoints.

Key Experimental Evidence and Protocols

The foundational study by [5] provides critical in vitro and in vivo data on this compound's efficacy and synergistic potential.

In Vitro Antiproliferative and Combination Studies

This study used the HCT116 colorectal carcinoma cell line (with both intact and depleted p53 levels) to model different genetic backgrounds [5].

- Cell Culture and Reagents: HCT116 cells were maintained in standard culture conditions. The chemotherapeutic panel included: Gemcitabine, 5-Fluorouracil (5-FU), Carboplatin, Daunomycin, SN-38 (active metabolite of Irinotecan), Docetaxel, and Vincristine [5].

- Dosing Schedules: The study compared two treatment schedules:

- Concurrent: this compound and a chemotherapeutic were administered simultaneously.

- Sequential: this compound was administered first, followed by a chemotherapeutic.

- Synergy Analysis: The antiproliferative effects of the combinations were analyzed to determine if they were additive or synergistic. The most profound effects were observed with the sequential schedule of this compound followed by docetaxel or vincristine [5].

The quantitative findings from these combination studies are summarized in the table below.

| Combination Partner | Dosing Schedule | Observed Effect |

|---|---|---|

| Gemcitabine | Sequential | Synergy |

| Docetaxel | Sequential | Strong Synergy |

| Vincristine | Sequential | Strong Synergy |

| Carboplatin, 5-FU, Daunomycin, SN-38 | Sequential | Additive |

| Most Chemotherapeutics | Concurrent | Additive |

In Vivo Xenograft Model

- Animal Model: Mice bearing HCT116 xenograft tumors [5].

- Experimental Protocol: The in vivo antitumor activity of this compound alone and in combination with docetaxel was evaluated. Tumor growth was monitored in the different treatment groups.

- Key Result: this compound potentiated the antitumor activity of docetaxel, confirming the synergistic interaction observed in vitro [5].

Rationale for Therapeutic Potential

The mechanism of this compound aligns with a robust strategy for targeting proliferating cells.

- Selective Targeting of Proliferating Cells: Since Aurora kinases are essential for mitosis and are overexpressed in many tumors, this compound is expected to preferentially affect cancer cells while sparing most normal, non-dividing cells [1].

- Synergy with Microtubule-Targeting Agents: The synergy with drugs like docetaxel and vincristine is mechanistically coherent. By inhibiting Aurora B, this compound bypasses the spindle assembly checkpoint, allowing cells with defective spindles to exit mitosis prematurely. When these polyploid cells are subsequently treated with a spindle toxin, they undergo enhanced mitotic catastrophe [5].

- Relevance in p53-Deficient Cancers: The study in HCT116 cells with depleted p53 suggests that this compound can be effective in cancers with dysfunctional p53, a common feature in tumors that contributes to genomic instability and chemoresistance [5] [6].

Research Context and Further Directions

While the direct clinical development status of this compound is not detailed in the search results, research into Aurora kinase inhibitors remains highly active. Future directions include:

- Synthetic Lethality: AURKA has been identified as a synthetic lethal partner for several deficient tumor suppressors (e.g., p53, PTEN, RB1), opening avenues for precision medicine in defined genetic contexts [2].

- Next-Generation Inhibitors: Current research focuses on developing more selective inhibitors, combination therapies with other targeted agents or immunotherapy, and strategies to overcome resistance [3] [7].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Aurora kinase A, a synthetic lethal target for precision ... [nature.com]

- 3. Aurora kinases signaling in cancer: from molecular perception ... [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibition of Aurora kinases triggers ... [sciencedirect.com]

- 5. The Aurora kinase inhibitor this compound shows broad ... [pubmed.ncbi.nlm.nih.gov]

- 6. The role and targeting of Aurora kinases in head and neck ... [pmc.ncbi.nlm.nih.gov]

- 7. Targeting AURKA in Cancer: molecular mechanisms and ... [molecular-cancer.biomedcentral.com]

Quantitative Selectivity Profile of SNS-314

The table below summarizes the inhibitory concentration (IC50) of SNS-314 for Aurora kinases A, B, and C, along with its selectivity against other kinases.

| Kinase Target | IC50 Value (nM) | Notes |

|---|---|---|

| Aurora A | 9 [1] [2] [3] | Potent inhibition |

| Aurora B | 31 [1] [2] [3] | Potent inhibition |

| Aurora C | 3 - 6 [1] [2] [3] | Most potent inhibition |

| Less Potent Kinases | >10,000 nM (IC50) for Trk A/B, Flt4, Fms, Axl, c-Raf, DDR2 [1] | Demonstrates high selectivity |

Key Experimental Protocols

The primary data on this compound was generated using established biochemical and cellular assays.

Aurora-A Kinase Assay [1]

- Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Aurora-A enzyme.

- Methodology: A recombinant human Aurora-A kinase enzyme was incubated with the compound. The kinase reaction was initiated by adding ATP and the FAM-labeled peptide substrate PKAtide. Phosphorylation of the substrate was detected using a fluorescence-based method (Progressive Binding Solution and reagent). The fluorescence signal was measured, and the percentage of relative enzymatic activity was calculated compared to a positive control (DMSO only).

- Data Analysis: IC50 values were generated by plotting relative enzymatic activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay in HCT116 Cells [4] [1]

- Cell Line: HCT116 human colorectal carcinoma cells (with intact or depleted p53 protein levels).

- Treatment:

- Viability/Cytotoxicity: Measured using CellTiter-Blue or CellTiter-Glo assays after a 72-hour incubation with a serial dilution of this compound, alone or in combination with chemotherapeutics [1].

- Apoptosis: Measured using the caspase-Glo 3/7 system. Cells were treated with this compound for 24 hours, followed by a second agent for 24 hours [1].

- Cell Cycle Analysis: Assessed by measuring the accumulation of cells with 4N DNA content using fluorescence-activated cell sorting (FACS) after 16 hours of treatment [2].

- Combination Studies: this compound was tested with chemotherapeutics including gemcitabine, 5-fluorouracil (5-FU), carboplatin, docetaxel, and vincristine under concurrent or sequential schedules [4].

Mechanism of Action and Therapeutic Synergy

This compound exerts its anti-tumor effect by simultaneously inhibiting Aurora A, B, and C, which are serine/threonine kinases critical for proper cell division [5] [6].

The following diagram illustrates the mechanism by which this compound, in sequence with a microtubule-targeted agent, leads to enhanced tumor cell death.

This mechanism is supported by experimental evidence showing that the most profound synergistic anti-proliferative effects occurred when this compound was administered sequentially prior to microtubule-targeted agents like docetaxel or vincristine [4]. This synergy was also confirmed in vivo, where this compound potentiated the anti-tumor activity of docetaxel in HCT116 xenograft models [4].

In Vivo Efficacy and Dosing

In mouse xenograft models of human colon cancer (HCT116), this compound demonstrated:

- Target Engagement: Dose-dependent inhibition of histone H3 phosphorylation (a marker of Aurora B inhibition) for at least 10 hours after administration [7].

- Tumor Growth Inhibition: Significant anti-tumor activity and dosing flexibility under various schedules, including weekly, bi-weekly, and 5 days on/9 days off regimens [7].

- Pharmacodynamic Effects: Tumors from treated animals showed increased caspase-3 (indicating apoptosis) and cells with increased nuclear size (a result of failed cytokinesis) [7].

Based on the search results, this compound successfully completed a Phase 1 clinical trial for advanced solid tumors (NCT00519662) [1].

References

- 1. This compound | Aurora Kinase inhibitor - Selleck Chemicals [selleckchem.com]

- 2. This compound mesylate | Aurora Kinase Inhibitor [medchemexpress.com]

- 3. SNS 314 mesylate | CAS 1146618-41-8 | SNS314 [tocris.com]

- 4. The Aurora kinase inhibitor this compound shows broad ... [pubmed.ncbi.nlm.nih.gov]

- 5. Aurora Kinases' Inhibitors – Rising Stars in Cancer ... [pmc.ncbi.nlm.nih.gov]

- 6. Aurora Kinases and Potential Medical Applications of Aurora ... [jocmr.org]

- 7. This compound, a pan-Aurora kinase inhibitor, shows potent anti- ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action and Rationale for Targeting

Aurora kinases are serine/threonine kinases that play critical roles in regulating cell division (mitosis). Their frequent overexpression in cancers makes them attractive oncology targets [1] [2].

- Aurora A (AURKA): Controls centrosome maturation, mitotic spindle formation, and mitotic entry. Its overexpression is detected in a high percentage of colon, breast, ovarian, gastric, and pancreatic tumors [3] [4].

- Aurora B (AURKB): Ensures accurate chromosome alignment and cytokinesis. Inhibition leads to failure of cell division, resulting in polyploidy and cell death [3] [1].

- Aurora C (AURKC): Shares many functions with Aurora B and is also expressed in somatic tumors [3] [1].

SNS-314 acts as a competitive ATP-binding site inhibitor, simultaneously targeting all three Aurora kinases. Treatment leads to a bypass of the mitotic spindle checkpoint, failure of cytokinesis, repeated rounds of DNA replication without cell division (endoreduplication), and ultimately, cell death [3]. As most normal cells are not actively dividing, this mechanism is expected to selectively target highly proliferative tumor cells [3].

Quantitative Profiling and Selectivity

This compound exhibits potent, nanomolar-level inhibition against all three Aurora kinase isoforms, with particular strength against Aurora C [3] [5].

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Aurora C (AURKC) | 3.4 [3] |

| Aurora A (AURKA) | 9 [3] [5] |

| Aurora B (AURKB) | 31 [3] [5] |

The drug is highly selective for Aurora kinases and is significantly less potent against other kinases such as Trk A/B, Flt4, Fms, Axl, c-Raf, and DDR2 [5].

Key Preclinical Findings and Protocols

Preclinical studies established the anti-proliferative activity of this compound and its potential for combination therapy.

In Vitro Efficacy and Combination Strategies

Research in HCT116 colorectal carcinoma cells (with intact or depleted p53) showed that this compound has broad therapeutic potential when combined with chemotherapeutics [6].

- Synergistic Effects: The most profound anti-proliferative effects were observed with sequential administration of this compound followed by microtubule-targeting agents like docetaxel or vincristine [6]. This sequence is consistent with a mechanism where Aurora inhibition first prevents cytokinesis, thereby augmenting subsequent spindle poison-mediated mitotic catastrophe [6].

- Additive Effects: Concurrent or sequential administration with other agents like gemcitabine, 5-fluorouracil, carboplatin, daunomycin, and SN-38 (irinotecan metabolite) produced predominantly additive effects [6].

The diagram below illustrates the workflow for sequential combination screening in HCT116 cells.

In Vivo Efficacy

In HCT116 human colon cancer xenograft models, this compound demonstrated:

- Pharmacodynamic (PD) biomarker inhibition: Dose-dependent (50 and 100 mg/kg) inhibition of histone H3 phosphorylation, indicating effective Aurora B inhibition in vivo [5].

- Tumor growth inhibition: Sequential treatment with this compound followed by docetaxel produced significant (72.5%) tumor growth inhibition, whereas this compound as a single agent did not show significant activity in this model [6] [5].

- Mechanistic biomarkers: Tumors from treated animals showed increased caspase-3 (apoptosis marker) and appearance of cells with enlarged nuclei (a phenotype of mitotic catastrophe) [5].

Clinical Trial Status and Summary

A Phase I clinical trial (NCT00519662) to assess the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors was completed [7]. The study used a dose-escalation design but did not progress to later-phase trials. No results from this trial are available in the searched resources.

Important Distinguishing Findings

A notable off-target activity was identified in a separate study: this compound mesylate, unlike many other Aurora kinase inhibitors, also acts as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)-dependent necroptosis (a form of programmed cell death) with an IC₅₀ of 0.4 µM [8]. This suggests its cellular effects may extend beyond Aurora kinase inhibition.

Knowledge Gaps and Further Research

Based on the available information, key questions remain unanswered:

- Clinical safety data from the completed Phase I trial (NCT00519662) are not publicly disclosed.

- Pharmacokinetic parameters (half-life, clearance, volume of distribution) in humans have not been published.

- The compound's development status appears to be discontinued, though the specific reasons are not stated.

References

- 1. Update on Aurora Kinase Targeted Therapeutics in Oncology [pmc.ncbi.nlm.nih.gov]

- 2. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Targeting AURKA in Cancer: molecular mechanisms and ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 6. The Aurora kinase inhibitor this compound shows broad ... [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and Tolerability Study of this compound for Advanced Solid ... [trial.medpath.com]

- 8. RIPK1-dependent cell death: a novel target of the Aurora ... [nature.com]

SNS-314 in vivo dosing schedule mouse xenograft

In Vivo Dosing Schedule and Efficacy Data

The following table consolidates the dosing regimens and outcomes from key preclinical studies:

| Dosing Schedule | Dose Level | Efficacy Findings | Reported Measurements |

|---|

| Single Agent (HCT116 Colon Cancer Xenograft) [1] [2] [3] | 50 mg/kg & 100 mg/kg | Significant, dose-dependent tumor growth inhibition. | • Dose-dependent inhibition of histone H3 phosphorylation (≥10 hours). • Increased caspase-3. • Appearance of increased nuclear size. | | Weekly [1] [2] | 50 mg/kg & 100 mg/kg | Significant tumor growth inhibition in a dose-dependent manner. | Tumor growth inhibition. | | Bi-weekly [1] [2] | 50 mg/kg & 100 mg/kg | Significant tumor growth inhibition in a dose-dependent manner. | Tumor growth inhibition. | | Intermittent (5 days on, 9 days off) [1] [2] | 50 mg/kg & 100 mg/kg | Significant tumor growth inhibition in a dose-dependent manner. | Tumor growth inhibition. | | In Combination with Docetaxel (HCT116 Xenograft) [4] [5] | ≤42.5 mg/kg (SNS-314) | Sequential this compound followed by docetaxel produced 72.5% tumor growth inhibition; potentiated docetaxel's anti-tumor activity. | Tumor growth inhibition. |

Detailed Experimental Protocol

Here is a consolidated methodology for assessing this compound in a mouse xenograft model, based on the referenced studies.

1. Animal Model Establishment

- Cell Line: Use the human colon carcinoma cell line HCT116 [1] [3] [5].

- Host Animal: Immunocompromised

nu/nu(nude) mice [3] [5]. - Implantation: Inject HCT116 cells subcutaneously (

s.c.) into the right flank of the mice to establish tumors [3] [5].

2. Dosing Formulation and Administration

- Formulation: The compound was dissolved in 20% Captisol [3], a solubilizing agent.

- Route of Administration: Administered via intraperitoneal (i.p.) injection [3] [5].

- Dosing Schedules: As shown in the table above, various schedules are effective, allowing for flexibility in experimental design [1] [2].

3. Key Pharmacodynamic (PD) and Efficacy Readouts To confirm target engagement and anti-tumor effect, the following analyses were performed on tumor tissues:

- Histone H3 Phosphorylation (pHisH3): A reduction in pHisH3 levels serves as a direct biomarker for Aurora B kinase inhibition in vivo [1] [2] [3].

- Caspase-3 Cleavage: An increase in cleaved caspase-3 indicates the induction of apoptosis [1] [2].

- Tumor Volume Measurement: Regular caliper measurements to calculate tumor volume and assess tumor growth inhibition (TGI) over time [1] [4].

- Histological Analysis: Observation of increased nuclear size (polyploidy) in tumor cells, a expected cellular phenotype following Aurora kinase inhibition [1] [2].

The workflow below summarizes the main steps of the in vivo experiment.

Key Conclusions for Researchers

- Dosing Flexibility is an Asset: The efficacy of multiple schedules (e.g., weekly, intermittent) provides valuable options for designing combination therapy regimens and managing potential toxicity [1] [2].

- Robust PD Markers Available: The clear, dose-dependent suppression of pHisH3 offers a reliable biomarker for confirming Aurora B target engagement in vivo, which is crucial for dose and schedule justification [1] [3].

- Synergy with Microtubule-Targeting Agents: The strong synergistic effect observed with sequential administration of this compound followed by docetaxel or vincristine suggests a promising clinical strategy. The mechanism is thought to involve Aurora inhibition bypassing the mitotic spindle checkpoint, thereby augmenting subsequent spindle toxin-mediated cell death [4].

References

- 1. This compound, a pan-Aurora kinase inhibitor, shows potent anti- ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a pan-Aurora kinase inhibitor, shows potent anti- ... [sigmaaldrich.com]

- 3. This compound | Aurora A/B/C inhibitor | CAS 1057249-41-8 [invivochem.com]

- 4. The Aurora kinase inhibitor this compound shows broad ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

SNS-314 HCT116 colon cancer model protocol

Experimental Model & Design

The core of the application involves using the HCT116 colorectal carcinoma cell line to evaluate the efficacy of SNS-314, both alone and in combination with various chemotherapeutics [1].

- Cell Line: The studies utilized the HCT116 human colon carcinoma cell line. Some experiments also used an isogenic variant with depleted p53 levels to investigate the role of p53 status in treatment response [1].

- Therapeutic Agent: this compound is a potent and selective pan-Aurora kinase inhibitor. Aurora kinases (A, B, and C) are serine-threonine kinases that play critical roles in regulating mitosis, and their overexpression is frequent in human cancers [2] [3].

- Combination Agents: A panel of common chemotherapeutics was tested in combination with this compound, including [1]:

- Gemcitabine (nucleoside analogue)

- 5-Fluorouracil (5-FU) (antimetabolite)

- Carboplatin (alkylating agent)

- Daunomycin (topoisomerase inhibitor)

- SN-38 (active metabolite of irinotecan, a topoisomerase inhibitor)

- Docetaxel (microtubule-stabilizing agent)

- Vincristine (microtubule-destabilizing agent)

Key Experimental Protocols & Findings

The following tables summarize the main experimental approaches and quantitative results from the study.

Table 1: In Vitro Combination Treatment Schedules and Outcomes

| Treatment Schedule | Synergistic Combinations | Additive Combinations | Primary Readout |

|---|

| Concurrent (Compounds administered together) | None reported | Carboplatin, Gemcitabine, 5-FU, Daunomycin, SN-38, Docetaxel, Vincristine | Antiproliferative effect (e.g., MTT assay) | | Sequential (this compound administered first, followed by chemotherapeutic) | Gemcitabine, Docetaxel, Vincristine | Carboplatin, 5-FU, Daunomycin, SN-38 | Antiproliferative effect |

Table 2: Key In Vivo Efficacy Data

| Model | Treatment Groups | Key Finding | Reported Measurement |

|---|---|---|---|

| HCT116 Xenograft | This compound + Docetaxel | This compound potentiated the antitumor activity of docetaxel | Tumor growth inhibition |

Proposed Mechanism of Action

The most profound antiproliferative effects and synergy were observed when this compound was followed by microtubule-targeted agents like docetaxel or vincristine. The proposed mechanism for this synergy is illustrated below.

Application Notes for Researchers

Based on the available data, here are key considerations for designing your own experiments with this compound or similar Aurora kinase inhibitors.

- Sequential Dosing is Critical: The synergy with microtubule-targeted agents is highly dependent on the order of administration. The protocol showing greatest efficacy was This compound pre-treatment followed by the chemotherapeutic agent [1].

- HCT116 Cell Line Handling: The HCT116 cell line is adherent and has a doubling time of approximately 25-35 hours. It is typically cultured in McCoY's 5A medium, supplemented with 10% fetal bovine serum, and maintained at 37°C in a 5% CO2 atmosphere [4]. For viability and proliferation assays (like MTT assays), a common seeding density is around 5x10³ cells per well in a 96-well plate [5].

- Relevant Signaling Context: While the primary mechanism involves mitotic catastrophe, it is useful to note that HCT116 cells harbor a KRAS (G13D) mutation, which activates the MAPK/ERK pathway and contributes to their oncogenic phenotype [6] [4]. Furthermore, the Wnt/β-catenin pathway is a key driver of most colorectal cancers [6] [7]. Although not directly mentioned in the this compound study, these pathways represent the broader signaling context of this model.

Seeking Further Information

The search results indicate that this compound was in a Phase I clinical trial for solid tumors over a decade ago [1]. To obtain more detailed protocols or recent data, you may need to:

- Search for the original clinical trial records (e.g., on ClinicalTrials.gov) using the identifier "this compound".

- Look for review articles on Aurora kinase inhibitors that might cite the original this compound study and provide additional methodological context [2] [3].

- Contact the authors of the primary research paper directly, as corresponding authors often share supplementary experimental details upon request.

References

- 1. The Aurora kinase inhibitor this compound shows broad ... [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora kinase inhibitors: Progress towards the clinic [link.springer.com]

- 3. Aurora kinase A in gastrointestinal cancers: time to target [molecular-cancer.biomedcentral.com]

- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal ... [cytion.com]

- 5. The inhibitory efficacy of Ginsenoside Rg3 on proliferation ... [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways involved in colorectal cancer [nature.com]

- 7. Wnt signaling in colorectal cancer: pathogenic role and ... [molecular-cancer.biomedcentral.com]

SNS-314 combination therapy chemotherapy agents

SNS-314 and Aurora Kinase Biology

This compound is a potent and selective small-molecule inhibitor of Aurora kinases A, B, and C, which are serine/threonine kinases with vital roles in regulating cell division (mitosis) [1] [2]. Its mechanism of action and key biological context are summarized below.

- Mechanism of Action: By blocking the activity of Aurora kinases, this compound disrupts critical mitotic processes including centrosome maturation, mitotic spindle formation, and cytokinesis. Treatment leads to a bypass of the mitotic spindle checkpoint, failure to undergo cytokinesis, and subsequent rounds of endoreduplication, ultimately resulting in cell death [2].

- Aurora Kinase Roles in Cancer: Aurora kinases are frequently overexpressed in various human cancers, and their dysregulation is implicated in tumorigenesis by causing chromosomal instability and uncontrolled proliferation [1]. This makes them promising therapeutic targets.

- Pharmacological Profile: this compound exhibits potent inhibitory activity against all three Aurora kinase paralogs, with the following half-maximal inhibitory concentration (IC₅₀) values in vitro [3]:

| Target | IC₅₀ Value |

|---|---|

| Aurora Kinase C (AURKC) | 3 nM |

| Aurora Kinase A (AURKA) | 9 nM |

| Aurora Kinase B (AURKB) | 31 nM |

Combination Therapy Efficacy Data

Research indicates that the efficacy of this compound in combination with other agents is highly dependent on the scheduling of administration.

In Vitro Combination Screening A study using the HCT116 colorectal carcinoma cell line (with intact or depleted p53) screened this compound alongside common chemotherapeutics under concurrent and sequential schedules [4]. The findings are summarized below:

| Chemotherapeutic Agent | Concurrent Schedule Effect | Sequential Schedule Effect |

|---|---|---|

| Gemcitabine | Additive | Synergistic |

| 5-Fluorouracil (5-FU) | Additive | Additive |

| Carboplatin | Additive | Additive |

| Daunomycin | Additive | Additive |

| SN-38 | Additive | Additive |

| Docetaxel | Information missing | Synergistic |

| Vincristine | Information missing | Synergistic |

Key Findings from In Vivo Validation The most profound anti-proliferative effects were observed with the sequential administration of this compound followed by docetaxel or vincristine [4]. This synergy was validated in vivo in HCT116 xenograft models, where this compound potentiated the anti-tumor activity of docetaxel [4]. The proposed mechanism is that Aurora inhibition bypasses the mitotic spindle assembly checkpoint and prevents cytokinesis, which augments the subsequent cell death induced by spindle toxins (microtubule-targeted agents) [4].

Detailed Experimental Protocols

The following protocols are adapted from published studies on this compound combination therapy [4].

Protocol 1: In Vitro Synergy Assessment

This protocol describes how to assess the combinatorial effects of this compound with other agents in cell culture.

1. Cell Line and Culture

- Cell Line: HCT116 human colorectal carcinoma cells.

- Culture Conditions: Maintain in recommended medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere.

2. Compound Preparation

- Prepare stock solutions of this compound and chemotherapeutic agents (e.g., gemcitabine, docetaxel, vincristine) in DMSO. Aliquot and store at -20°C.

- Dilute stocks to required working concentrations in cell culture medium immediately before use. Ensure the final DMSO concentration is non-cytotoxic (typically ≤0.1%).

3. Treatment Schedules

- Concurrent Schedule: Co-administer this compound and the chemotherapeutic agent to cells for a continuous period (e.g., 48-72 hours).

- Sequential Schedule: Treat cells with this compound first for 24 hours. Then, wash the cells with PBS and add fresh medium containing the chemotherapeutic agent for an additional 24-48 hours.

4. Viability and Apoptosis Assays

- Cell Viability: Quantify using assays like CellTiter-Blue or CellTiter-Glo Luminescent Cell Viability Assay after the treatment period. The latter measures intracellular ATP levels.

- Apoptosis Measurement: Use the Caspase-Glo 3/7 assay system to measure caspase activation as an early marker of apoptosis.

5. Data Analysis

- Calculate combination indices (CI) using software like CalcuSyn to determine synergistic (CI < 1), additive (CI ≈ 1), or antagonistic (CI > 1) effects.

- Generate dose-response curves and isobolograms for visualization.

The experimental workflow for this protocol is illustrated below:

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol describes the evaluation of this compound combination therapy in a mouse xenograft model.

1. Xenograft Model Establishment

- Animals: Use immunodeficient female nu/nu mice (e.g., 6-8 weeks old).

- Tumor Inoculation: Harvest HCT116 cells in the log growth phase. Resuspend in PBS and Matrigel (1:1). Inject 5 x 10⁶ cells subcutaneously into the right flank of each mouse.

2. Dosing and Treatment

- Initiate treatment when tumors reach a predetermined volume (e.g., 150-200 mm³). Randomize mice into treatment groups (n=10).

- Control Group: Vehicle only.

- This compound Monotherapy: For example, 50 mg/kg or 100 mg/kg, administered intraperitoneally (i.p.).

- Chemotherapeutic Monotherapy: For example, docetaxel at 15 mg/kg, administered intravenously (i.v.).

- Combination Group: this compound (e.g., 50 mg/kg, i.p.) followed 24 hours later by docetaxel (e.g., 15 mg/kg, i.v.).

- Administer treatments on a schedule such as twice weekly for three weeks.

3. Tumor Monitoring and Endpoint Analysis

- Tumor Measurement: Measure tumor dimensions 2-3 times per week using calipers. Calculate volume with the formula: Volume = (Length x Width²) / 2.

- Body Weight: Monitor animal body weight as an indicator of toxicity.

- Pharmacodynamic Analysis: At the end of the study, harvest tumors. Analyze biomarkers of Aurora kinase inhibition, such as reduction in phosphorylated Histone H3 (pHH3) levels via immunohistochemistry or western blot. Assess apoptosis markers (e.g., cleaved Caspase-3) and increased nuclear size indicating endoreduplication.

The in vivo workflow and key mechanistic synergy are shown below:

Critical Considerations for Application

When applying these protocols, researchers should account for the following:

- Schedule Dependency: The synergy between this compound and microtubule-targeted agents is strongly dependent on sequential administration (this compound first) [4]. Concurrent administration may not yield the same effect.

- Mechanistic Insight: The observed synergy is consistent with a mechanism where Aurora kinase inhibition first bypasses the mitotic spindle checkpoint, and the subsequent microtubule-targeting agent then drives the cells into mitotic catastrophe [4].

- Cell Line Context: While potent in HCT116 cells, the effects should be validated in other relevant cancer cell lines. Evidence suggests this combination strategy may also be effective in myeloid leukemia models [5].

- Biomarker Integration: Incorporate pharmacodynamic biomarkers (e.g., pHH3 inhibition) to confirm target engagement and correlate with efficacy in both in vitro and in vivo studies [4].

Conclusion

This compound demonstrates significant potential in combination therapy, especially when administered sequentially with microtubule-targeting chemotherapeutics like docetaxel and vincristine. The provided data and detailed protocols offer a foundation for researchers to explore and validate these combinatorial strategies in preclinical cancer models, with a critical emphasis on treatment scheduling and mechanistic biomarkers.

References

- 1. Aurora kinases signaling in cancer: from molecular perception ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 4. The Aurora kinase inhibitor this compound shows broad ... [pubmed.ncbi.nlm.nih.gov]

- 5. Vincristine potentiates the anti-proliferative effect of an ... [sciencedirect.com]

Application Notes and Protocols: Sequential Administration of SNS-314 with Microtubule-Targeted Agents in Cancer Models

Introduction and Drug Profile

Aurora kinases represent a family of serine/threonine kinases that play essential roles in regulating cell division processes, including centrosome maturation, mitotic spindle formation, and cytokinesis. The three family members—Aurora A, B, and C—exhibit distinct yet complementary functions in mitosis, with their frequent overexpression observed in various human cancers making them promising molecular targets for therapeutic intervention. SNS-314 is a potent and selective pan-Aurora kinase inhibitor that demonstrates inhibitory activity against all three Aurora kinase isoforms. This small molecule compound (chemical formula: C₁₈H₁₅ClN₆OS₂; molecular weight: 430.934 g/mol) is currently in phase I clinical trials for patients with advanced solid tumors, showing particular promise in combination therapies with conventional chemotherapeutic agents [1] [2].

The mechanism of action of this compound centers on its ability to disrupt mitotic progression in proliferating cancer cells. Treatment with this compound causes cells to bypass the mitotic spindle checkpoint and fail to undergo proper cytokinesis, leading to multiple rounds of endoreduplication and ultimately cell death through mitotic catastrophe. From a molecular perspective, Aurora A controls formation of the spindle assembly, Aurora B ensures appropriate DNA alignment and cytokinesis progression, while Aurora C is thought to serve many of the same functions as Aurora B. Since most normal cells are not actively undergoing mitosis, this compound preferentially affects highly proliferating tissues, particularly tumor cells that overexpress Aurora kinases, potentially offering a favorable therapeutic index [2].

Experimental Findings and Data Summary

Key Findings from Preclinical Studies

Research investigating this compound in combination settings has revealed distinct patterns of interaction depending on the scheduling sequence and partner drug. When administered concurrently with various chemotherapeutic agents, this compound demonstrated predominantly additive effects across a panel of common anticancer compounds including gemcitabine, 5-fluorouracil (5-FU), carboplatin, daunomycin, SN-38 (the active metabolite of irinotecan), docetaxel, and vincristine. However, sequential administration protocols revealed more nuanced interactions: this compound showed additive antiproliferative effects with carboplatin, gemcitabine, 5-FU, daunomycin, and SN-38, while demonstrating clear synergistic effects in combination with gemcitabine, docetaxel, or vincristine. The most profound antiproliferative outcomes emerged from specific sequential protocols where this compound administration was followed by either docetaxel or vincristine treatment [1].

The synergistic interactions observed between this compound and microtubule-targeted agents like docetaxel and vincristine align with their shared impact on mitotic processes. The proposed mechanism suggests that Aurora inhibition initially bypasses the mitotic spindle assembly checkpoint and prevents cytokinesis, thereby augmenting subsequent spindle toxin-mediated mitotic catastrophe and cell death. This mechanistic synergy was further validated in vivo, where this compound significantly potentiated the antitumor activity of docetaxel in xenograft models, supporting the translational potential of this combination strategy [1].

Summary of Quantitative Data

Table 1: In Vitro Efficacy of this compound Combinations in HCT116 Colon Carcinoma Cells

| Combination Partner | Administration Schedule | Interaction Type | Relative Efficacy |

|---|---|---|---|

| Docetaxel | Sequential (this compound first) | Synergy | Most profound |

| Vincristine | Sequential (this compound first) | Synergy | Most profound |

| Gemcitabine | Sequential (this compound first) | Synergy | Moderate |

| Carboplatin | Sequential | Additive | Moderate |

| 5-Fluorouracil | Sequential | Additive | Moderate |

| Daunomycin | Sequential | Additive | Moderate |

| SN-38 | Sequential | Additive | Moderate |

| All agents | Concurrent | Additive | Baseline |

Table 2: In Vivo Efficacy of this compound Combination with Docetaxel in Xenograft Models

| Treatment Group | Tumor Growth Inhibition | Mechanistic Observations |

|---|---|---|

| This compound monotherapy | Moderate | Mitotic arrest, endoreduplication |

| Docetaxel monotherapy | Moderate | Mitotic spindle disruption |

| This compound + Docetaxel | Significant potentiation | Enhanced mitotic catastrophe, increased cell death |

Experimental Protocols

In Vitro Combination Studies Protocol

3.1.1 Cell Culture and Reagents

- Cell line: HCT116 human colorectal carcinoma cells (with intact or depleted p53 protein levels)

- Culture conditions: Maintain cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere

- Compound preparation: Prepare this compound stock solution at 10 mM in DMSO; docetaxel and vincristine at 10 mM in DMSO; aliquot and store at -20°C

- Working concentrations: Dilute compounds in culture medium immediately before use (final DMSO concentration ≤0.1%)

3.1.2 Sequential Treatment Procedure

- Day 1: Seed HCT116 cells in 96-well plates at a density of 3 × 10³ cells/well and allow to adhere for 24 hours

- Day 2: Treat cells with this compound at predetermined IC₅₀ concentration (based on prior dose-response curves) or vehicle control (0.1% DMSO)

- Incubation: Maintain cells with this compound for 16 hours (allowing for mitotic arrest and endoreduplication)

- Day 3: Carefully remove medium containing this compound and replace with fresh medium containing either:

- Docetaxel (at predetermined IC₅₀ concentration)

- Vincristine (at predetermined IC₅₀ concentration)

- Vehicle control (0.1% DMSO)

- Incubation: Maintain cells with microtubule-targeted agents for additional 48 hours

3.1.3 Assessment of Antiproliferative Effects

- Cell viability measurement: Assess using MTT or CellTiter-Glo luminescent cell viability assay according to manufacturer's protocol

- Data analysis: Calculate combination indices using Chou-Talalay method to determine synergistic, additive, or antagonistic interactions

- Cell cycle analysis: Perform propidium iodide staining followed by flow cytometry to monitor DNA content and endoreduplication

- Mitotic catastrophe assessment: Examine morphological features through immunofluorescence staining using markers for mitosis (phospho-histone H3) and apoptosis (cleaved caspase-3)

In Vivo Xenograft Protocol

3.2.1 Animal Model Establishment

- Animals: Female athymic nude mice (nu/nu), 6-8 weeks old

- Tumor implantation: Subcutaneously inject 5 × 10⁶ HCT116 cells in 100 μL Matrigel/PBS (1:1) into the right flank

- Randomization: When tumors reach approximately 150-200 mm³, randomize mice into treatment groups (n=8-10 per group)

3.2.2 Dosing Regimen and Administration

- Group assignments:

- Vehicle control (appropriate formulation)

- This compound monotherapy (optimal dose from single-agent studies)

- Docetaxel monotherapy (standard clinical dose)

- Sequential combination (this compound followed by docetaxel)

- Dosing schedule:

- This compound: Administer orally at 40 mg/kg once daily for 3 consecutive days

- Docetaxel: Administer intravenously at 15 mg/kg 24 hours after the last this compound dose

- Repeat weekly for 3 weeks

- Tumor monitoring: Measure tumor dimensions 2-3 times weekly using digital calipers; calculate volume using formula: V = (length × width²)/2

- Endpoint criteria: Humane endpoints include tumor volume exceeding 1500 mm³, ulceration, or body weight loss >20%

3.2.3 Tissue Collection and Analysis

- Tumor collection: Harvest tumors at specified timepoints post-treatment for biomarker analysis

- Immunohistochemistry: Process tumor tissues for staining with:

- Phospho-histone H3 (mitotic index)

- Cleaved caspase-3 (apoptosis)

- γ-H2AX (DNA damage)

- Western blotting: Analyze protein lysates for Aurora kinase pathway markers and cell death regulators

Mechanistic Insights and Therapeutic Implications

The synergistic relationship between this compound and microtubule-targeted agents emerges from their complementary actions on the mitotic apparatus. Aurora kinases, particularly Aurora A and B, serve as critical regulators of mitotic fidelity, with Aurora A controlling centrosome maturation and spindle assembly, while Aurora B regulates chromosome alignment and cytokinesis. Inhibition of these kinases by this compound disrupts the mitotic checkpoint and prevents proper chromosome segregation, leading to cells with duplicated DNA content that have bypassed normal cytokinesis. When these genetically compromised cells subsequently encounter microtubule-targeting agents like docetaxel or vincristine, they exhibit heightened susceptibility to mitotic catastrophe, resulting in dramatically enhanced cell death compared to either agent alone [1] [3].

This mechanistic relationship can be visualized in the following pathway diagram:

The therapeutic implications of these findings are significant for oncology drug development. The sequential administration protocol capitalizes on the biological vulnerability created by Aurora kinase inhibition, essentially priming cancer cells for enhanced sensitivity to subsequent microtubule-targeted therapy. This approach may allow for dose reduction of conventional chemotherapeutics while maintaining or even improving antitumor efficacy, potentially mitigating treatment-related toxicities. Furthermore, the schedule dependency of this synergistic interaction highlights the importance of meticulous protocol design in both preclinical studies and clinical translation, emphasizing that drug sequencing can dramatically influence therapeutic outcomes [1] [4].

Conclusion and Future Directions

The application notes and protocols detailed herein provide a framework for exploiting the synergistic potential of this compound when sequentially administered with microtubule-targeted agents like docetaxel and vincristine. The robust antiproliferative effects observed in both in vitro and in vivo models underscore the therapeutic promise of this combination strategy, particularly for malignancies characterized by Aurora kinase overexpression. The mechanistic basis for this synergy—whereby Aurora inhibition bypasses mitotic checkpoints and promotes endoreduplication, thereby sensitizing cells to subsequent spindle toxin-mediated mitotic catastrophe—represents a rational approach to combination therapy that aligns with contemporary precision medicine principles [1] [3].

Future development of this combination strategy should focus on several key areas. First, biomarker identification is crucial for patient selection, potentially focusing on tumors with demonstrated Aurora kinase overexpression or specific molecular profiles that predict sensitivity to this approach. Second, schedule optimization in clinical settings will be essential to recapitulate the synergistic sequencing observed in preclinical models. Finally, expansion of this combination concept to other microtubule-targeting agents and tumor types may broaden the therapeutic applicability of this strategy. As this compound continues through clinical development, these protocols provide a foundation for rational combination designs that may enhance antitumor efficacy while potentially limiting toxicity through optimized scheduling and patient selection [3] [5].

References

- 1. The Aurora kinase inhibitor this compound shows broad ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Aurora kinases signaling in cancer: from molecular perception ... [pmc.ncbi.nlm.nih.gov]

- 4. Future prospects for mitosis-targeted antitumor therapies [sciencedirect.com]

- 5. Targeting AURKA in Cancer: molecular mechanisms and ... [molecular-cancer.biomedcentral.com]

Biological Pathway of Histone H3 Phosphorylation by Aurora B

The diagram below illustrates the core biological process that the assay is designed to measure. Inhibition of Aurora B kinase activity by SNS-314 directly leads to a reduction in phosphorylated Histone H3 (Ser10), which serves as a pharmacodynamic biomarker.

Quantitative Profiling of this compound

The potency of this compound has been characterized across various experimental models, from isolated enzymes to cellular systems.

Table 1: Biochemical and Cellular Potency of this compound [1] [2] [3]

| Assay Type | Target / System | Potency (IC₅₀) | Experimental Model / Notes |

|---|---|---|---|

| Biochemical Kinase Assay | Aurora A | 9 nM | FRET-based competitive assay |

| Aurora B | 31 nM | FRET-based competitive assay | |

| Aurora C | 3 nM | FRET-based competitive assay | |

| Cellular Phenotypic Assay | Histone H3 Phosphorylation (Ser10) | < 16 nM | HCT116 human colon cancer cells |

| Cellular Proliferation | 5 nM | HCT116 cells (48-hour incubation) |

Detailed Experimental Protocols

Here are standardized protocols for key assays used to evaluate this compound activity, based on methods from the literature.

Protocol 1: Cellular Histone H3 Phosphorylation Inhibition Assay

This protocol measures the reduction of phospho-Histone H3 (Ser10) in cultured cells, a direct indicator of Aurora B kinase inhibition [4] [5] [2].

Objective: To determine the ability of this compound to inhibit Aurora B-mediated phosphorylation of Histone H3 in a cellular context.

Key Materials:

- Cell Line: HCT116 human colorectal carcinoma cells.

- Inhibitor: this compound mesylate. Prepare a 10 mM stock solution in DMSO. Store at -20°C.

- Antibodies: Primary antibody against phospho-Histone H3 (Ser10). Secondary antibody conjugated to a fluorescent or HRP tag.

- Equipment: Cell culture incubator, multi-well plates, fluorescence microscope or flow cytometer/plate reader for quantification.

Step-by-Step Procedure:

- Cell Seeding: Seed HCT116 cells in multi-well plates at an appropriate density (e.g., 5,000-10,000 cells/well for a 96-well plate) and culture for 24 hours.

- Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or a DMSO vehicle control. Incubate for a defined period, typically 6 to 16 hours.

- Cell Fixation and Staining: Fix cells with paraformaldehyde, permeabilize with Triton X-100, and block with BSA.

- Antibody Incubation: Incubate with anti-phospho-Histone H3 (Ser10) primary antibody, followed by a fluorescently-labeled secondary antibody. A nuclear stain (e.g., DAPI) is often used as a counterstain.

- Signal Detection and Analysis:

- For imaging: Use a fluorescence microscope. The level of phosphorylation is quantified by the intensity of nuclear fluorescence in the treated group relative to the control.

- For flow cytometry: Detach and analyze cells. The fluorescence intensity of the cell population is measured.

- Data Calculation: Plot the percentage of phospho-Histone H3 positive cells or the mean fluorescence intensity against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vivo Target Engagement Assay

This protocol assesses the inhibition of Histone H3 phosphorylation in tumor xenografts, confirming target engagement in a live animal model [4] [5].

Objective: To evaluate the pharmacodynamic effects and duration of action of this compound in a mouse xenograft model.

Key Materials:

- Animal Model: Nude mice bearing subcutaneous HCT116 xenografts.

- Formulation: this compound formulated in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., 15% Captisol) [1].

- Equipment: Equipment for tissue processing, immunohistochemistry (IHC) or western blot.

Step-by-Step Procedure:

- Dosing: Administer this compound via i.p. injection at efficacious doses (e.g., 50 mg/kg and 100 mg/kg). Include a vehicle-treated control group.

- Tissue Collection: At predetermined time points post-dose (e.g., 2, 6, 10, 24 hours), euthanize animals and collect tumor tissues.

- Tissue Analysis:

- IHC: Fix tumor sections in formalin and embed in paraffin (FFPE). Perform IHC staining using an anti-phospho-Histone H3 (Ser10) antibody.

- Quantification: Score the stained slides by counting the number of phospho-positive cells per high-power field. A 75-100% reduction in positive cells is typically observed 6 hours after a 50 mg/kg dose [2].

- Data Interpretation: The duration of significant pH3 inhibition (>50%) can be used to guide dosing schedules for efficacy studies.

Experimental Workflow for Cellular Assay

The following chart outlines the major steps involved in Protocol 1, from cell preparation to data analysis.

Research Applications and Synergy

The histone H3 phosphorylation assay is crucial for validating this compound's mechanism of action. Research shows this assay has been effectively used to:

- Guide Dosing Schedules: In vivo, pH3 inhibition lasting >10 hours after a single dose informed flexible dosing regimens (e.g., weekly, bi-weekly) [4] [5].

- Identify Synergistic Combinations: Sequential treatment with this compound followed by microtubule-targeting agents (e.g., docetaxel or vincristine) shows strong synergistic effects, as Aurora B inhibition primes cells for mitotic catastrophe [6].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on any specific step or need information on other related assays, please feel free to ask.

References

- 1. This compound | Aurora Kinase inhibitor - Selleck Chemicals [selleckchem.com]

- 2. This compound = 98 HPLC 1146618-41-8 [sigmaaldrich.com]

- 3. This compound Mesylate – Aurora Kinase Inhibitor [apexbt.com]

- 4. This compound, a pan-Aurora kinase inhibitor, shows potent anti- ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo | Cancer Chemotherapy and Pharmacology [link.springer.com]

- 6. The Aurora kinase inhibitor this compound shows broad ... [pubmed.ncbi.nlm.nih.gov]

SNS-314 caspase-3 activation apoptosis measurement

SNS-314: A Pan-Aurora Kinase Inhibitor

This compound is a potent and selective small-molecule inhibitor that targets all three Aurora kinases (A, B, and C), which are serine/threonine kinases critical for cell cycle progression, particularly during mitosis [1] [2]. Its mechanism and key characteristics are outlined below.

- Mechanism of Action: Aurora kinases regulate vital mitotic processes including spindle assembly, chromosome segregation, and cytokinesis [2]. Many human cancers exhibit overexpression of these kinases. By inhibiting them, this compound disrupts proper mitotic progression, forcing cells to bypass the mitotic spindle checkpoint. This failure in cell division leads to repeated rounds of DNA replication without cytokinesis (endoreduplication), resulting in cells with large, polyploid nuclei and ultimately triggering cell death (apoptosis) [1] [2] [3].

- Biochemical Potency: The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against its primary targets, demonstrating its high potency.

| Target | IC₅₀ (nM) | Experimental Context |

|---|---|---|

| Aurora C | 3 nM | Kinase assay using purified enzyme [3] |

| Aurora A | 9 nM | Kinase assay using purified enzyme [3] |

| Aurora B | 31 nM | Kinase assay using purified enzyme [3] |

| Cellular Proliferation (HCT116) | ~125 nM | 48-hour viability assay in human colon carcinoma cells [3] |

- Key Evidence of Apoptosis Induction: In vivo studies using HCT116 human colon cancer xenograft models showed that tumors from animals treated with this compound exhibited a suite of responses indicative of apoptosis, including increased caspase-3 levels and the appearance of cells with enlarged nuclei [1]. Furthermore, research in hepatocellular carcinoma (HCC) models demonstrated that this compound-induced apoptosis is mediated through the disruption of the Aurora kinases/YAP/P21 signaling axis [4] [5].

Caspase-3 Activation in Apoptosis

Caspase-3 is a crucial "executioner" protease that, once activated, cleaves numerous cellular substrates to bring about the characteristic morphological changes of apoptosis [6] [7].

- Role in the Apoptotic Cascade: Caspase-3 typically exists as an inactive zymogen (pro-caspase-3). It is activated through proteolytic cleavage by upstream "initiator" caspases (e.g., caspase-8 or -9) in response to various death signals [6].

- Kinetics of Activation: Single-cell live imaging using FRET-based biosensors has revealed that the activation of caspase-3 is an extremely rapid and decisive event. Once initiated, the process can reach completion within 5 minutes or less in an individual cell [6]. This rapid activation often occurs almost simultaneously with the depolarization of the mitochondrial membrane potential, immediately preceding visible cell shrinkage [6].

The following diagram illustrates the signaling pathway through which this compound is known to trigger apoptosis, culminating in rapid caspase-3 activation.

Experimental Protocols for Apoptosis Measurement

Here are standardized protocols for detecting caspase activation and apoptosis in cell-based studies of this compound.

Protocol 1: Caspase-3/7 Activity Assay (Luminescence-Based)

This homogeneous "add-mix-measure" protocol uses the Caspase-Glo 3/7 Assay System for high-throughput screening [8].

- Principle: The reagent lyses cells and provides a proluminescent substrate containing the DEVD peptide sequence. Cleavage by caspase-3 or -7 releases aminoluciferin, which is converted to light by luciferase. The luminescent signal is proportional to caspase activity [8].

- Materials:

- Procedure:

- Cell Preparation: Plate cells (e.g., HCT116) in culture medium. For Jurkat cells, a density of 10,000 cells/well in a 96-well plate is common. Treat with this compound (e.g., ~125 nM for HCT116) and a positive control (e.g., 1-2 µM staurosporine) for a defined period (e.g., 4-24 hours) [6] [3].

- Reagent Preparation: Equilibrate Caspase-Glo 3/7 Buffer and Substrate to room temperature. Reconstitute the lyophilized substrate in the buffer to form the Caspase-Glo 3/7 Reagent [8].

- Assay: Add a volume of Caspase-Glo 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium in a 96-well plate) [8].

- Mix: Gently mix the contents using a plate shaker at 300-500 rpm for 30 seconds.

- Incubate: Incubate at room temperature for 1 hour to stabilize the signal.

- Measure: Record luminescence using a plate reader.

- Data Analysis: Subtract the average signal of a "no-cell" blank control from all experimental values. Results can be expressed as raw luminescence, fold-change over untreated control, or normalized to cell viability.

Protocol 2: Immunodetection of Active Caspase-3 and Cleaved PARP (Western Blot)

This protocol confirms caspase-3 activation by detecting its cleaved, active form and a key downstream substrate, PARP [7].

- Principle: Antibodies specifically recognize the cleaved, active fragments of caspase-3 (e.g., 17/19 kDa) and PARP (89 kDa fragment), serving as definitive markers of apoptosis.

- Materials:

- Lysis Buffer: 50 mM HEPES (pH 7.5), 0.1% CHAPS, 2 mM DTT, 0.1% NP-40, 1 mM EDTA, plus protease inhibitors [7].

- Primary Antibodies: Anti-cleaved caspase-3 and anti-cleaved PARP.

- Secondary Antibody: HRP-conjugated appropriate IgG.

- Chemiluminescence detection system.

- Procedure:

- Cell Treatment & Lysis: Treat cells with this compound. Wash with PBS and lyse cells in ice-cold lysis buffer for 30 minutes. Clarify lysates by centrifugation at 10,000 × g for 10 minutes at 4°C [7].

- Protein Quantification: Determine protein concentration using a BCA assay.

- Gel Electrophoresis & Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane [7].

- Immunoblotting: Block the membrane with 5% non-fat milk. Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature [7].

- Detection: Develop the blot using a chemiluminescence reagent and image.

- Expected Results: this compound treated samples should show clear bands for cleaved caspase-3 and the 89 kDa fragment of PARP, which are absent or faint in untreated controls.

Protocol 3: In Situ Apoptosis Detection (TUNEL Assay)

The TUNEL (TdT-mediated dUTP-biotin nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, in situ [9].

- Principle: The enzyme Terminal Deoxynucleotidyl Transferase (TdT) catalyzes the addition of fluorescence-labeled dUTP to the 3'-OH ends of fragmented DNA.

- Materials:

- Cell Meter TUNEL Apoptosis Assay Kit (AAT Bioquest) or equivalent.

- Fixed and permeabilized cells or tissue sections.

- Fluorescence microscope or flow cytometer.

- Procedure (for cells):

- Fixation and Permeabilization: After treatment with this compound, harvest cells and fix with 4% paraformaldehyde for 15-30 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes on ice [9].

- Labeling: Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) for 60 minutes at 37°C, protected from light. Cobalt ion is often required as a cofactor in the buffer [9].

- Washing and Analysis: Wash cells thoroughly to remove unincorporated nucleotides. Analyze by fluorescence microscopy (for nuclear staining pattern) or flow cytometry for quantification [9].

- Advantages: The Cell Meter kit offers high sensitivity and avoids the use of toxic cacodylate buffer, reducing background signals and false positives [9].

Key Considerations for Researchers

To ensure robust and reproducible results, please consider the following:

- Multiplexing Assays: The Caspase-Glo 3/7 assay can be multiplexed with cell viability or cytotoxicity assays (e.g., ATP-based assays) on the same sample set to provide a comprehensive view of cell health and death mechanisms [8].

- Kinetic Profiling: Given the rapid activation of caspase-3 at the single-cell level, consider performing time-course experiments with high temporal resolution to accurately capture the onset and peak of apoptotic activity in your model system [6].

- Correlative Analysis: For in vivo studies, correlate biochemical caspase activity (from tissue homogenates) with immunohistochemical staining for cleaved caspase-3 or cleaved PARP in tissue sections to confirm the spatial localization of apoptosis within tumors [7].

I hope these detailed application notes and protocols assist your research on this compound. Should you require further clarification on any specific methodology or need information on other related assays, please feel free to ask.

References

- 1. This compound, a pan-Aurora kinase inhibitor, shows potent anti- ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 4. Targeting high Aurora kinases expression as an innovative ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting high Aurora kinases expression as an innovative ... [oncotarget.com]

- 6. Rapid caspase-3 activation during apoptosis revealed using ... [pmc.ncbi.nlm.nih.gov]

- 7. Caspase Protocols in Mice - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-Glo® 3/7 Assay System [promega.com.br]

- 9. Visualizing Apoptosis with AAT Bioquest's TUNEL Assays [resources.biomol.com]

In Vitro Assessment of Antiproliferative and Apoptotic Effects

This section outlines the methodology for evaluating the direct effects of SNS-314 on cancer cells in culture, focusing on viability, cytotoxicity, and apoptosis.

- Cell Line and Culture: The studies were performed using the HCT116 human colorectal carcinoma cell line [1] [2]. Isogenic variants of this line, with intact (HCT116 SCR) or depleted p53 protein levels (HCT116 p53 RNAi), can be used to investigate the role of p53 in the response to this compound [2].

- Treatment Protocol:

- Prepare a stock solution of this compound Mesylate in DMSO and dilute it to the desired working concentrations in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., 0.1% v/v) across all treatment groups, including the vehicle control [2].

- Seed cells in appropriate multi-well plates (e.g., 96-well) at a density of 1.5-2 × 10³ cells/well and allow them to adhere [2].

- Treat cells with a serial dilution of this compound for a defined period, typically 48 to 72 hours [1] [2].

- Endpoint Assays:

- Cell Viability: Measure metabolic activity using the CellTiter-Blue assay after a 5-day incubation period to assess long-term proliferation inhibition [2].

- Cytotoxicity: Quantify intracellular ATP levels using the CellTiter-Glo Luminescent Cell Viability Assay after 72 hours of treatment [2].

- Apoptosis: Assess caspase-3/7 activation using the Caspase-Glo 3/7 assay. A common effective protocol involves a 24-hour pre-treatment with this compound, followed by a 24-hour treatment with a second chemotherapeutic agent [2].

- Target Engagement: To confirm on-target Aurora B inhibition, analyze cells for increased nuclear size and a reduction in phosphorylated histone H3 (Ser10) levels via immunohistochemistry or Western blot [2].

The workflow for the in vitro combination therapy study can be summarized as follows:

In Vivo Efficacy Study in Xenograft Models

This protocol describes the evaluation of this compound's antitumor activity in a live animal model, which is critical for translational research.

- Animal Model: Use athymic nu/nu mice (immunocompromised to accept human tumor xenografts) [2].

- Xenograft Establishment: Subcutaneously inject HCT116 cells (~5-10 million cells per mouse) into the right flank of the mice to form solid tumors [2].

- Dosing and Administration:

- Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.

- Prepare this compound Mesylate in a suitable in vivo formulation, such as a suspension in 15% Captisol at a concentration of 10 mg/mL [2].

- Administer this compound via intraperitoneal (i.p.) injection. Doses used in the literature include 50 mg/kg and 100 mg/kg [2].

- Efficacy Endpoints:

- Monitor tumor volumes and body weights regularly (e.g., 2-3 times per week).

- Calculate Tumor Growth Inhibition (TGI) by comparing the tumor volumes in the treatment group to the vehicle control group at the end of the study.

- For combination studies, a sequential schedule where this compound is administered 24 hours before another agent (like docetaxel) has shown significant efficacy [1].

- Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze them for biomarkers of target engagement, such as reduced levels of phosphorylated histone H3 and increased cleavage of caspase-3, via immunohistochemistry [2].

Key Quantitative Findings

The tables below summarize the core experimental data from the search results.

Table 1: In Vitro Profiling of this compound [2]

| Parameter | Value / Result | Experimental Details |

|---|---|---|

| IC₅₀ (Aurora A) | 9 nM | Kinase assay with recombinant human Aurora A |

| IC₅₀ (Aurora B) | 31 nM | Kinase assay with recombinant human Aurora B |

| IC₅₀ (Aurora C) | 3 nM | Kinase assay with recombinant human Aurora C |

| Antiproliferative IC₅₀ | ~125 nM | HCT116 cells, 48-hour treatment |

| Key Phenotypic Changes | Increased nuclear size, reduced pHH3 (Ser10) | Observed in HCT116 tumor xenografts |

Table 2: In Vivo Efficacy of this compound in HCT116 Xenografts [1] [2]

| Treatment Group | Schedule | Result (Tumor Growth Inhibition) |

|---|---|---|

| This compound (single agent) | - | No significant inhibition |

| This compound → Docetaxel | Sequential (24h apart) | 72.5% inhibition |

| This compound (50 mg/kg) | Single agent | Dose-dependent inhibition of pHH3 |